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CrtK protein

Cat. No.: B1167190
CAS No.: 125008-16-4
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Description

Historical Context and Evolving Nomenclature: From CrtK to TspO (Tryptophan-rich Sensory Protein)

The CrtK protein was initially identified within the carotenoid gene cluster (crt genes) of photosynthetic bacteria, particularly in Rhodobacter sphaeroides. vulcanchem.commdpi.commdpi-res.com The gene encoding this protein was initially designated as crtK or ORF160 due to its location within this cluster. vulcanchem.com However, subsequent research revealed that this protein's function extended beyond carotenoid biosynthesis regulation and that it possessed a distinctive composition, being unusually rich in aromatic amino acids, especially L-tryptophan. vulcanchem.comnih.govacs.org This led to its reclassification and the adoption of the name TspO, reflecting its role as a tryptophan-rich sensory protein involved in signal transduction. vulcanchem.comnih.govebi.ac.ukmdpi.com The acronym TSPO is originally derived from the name tryptophan-rich sensory protein (TspO) first applied to these bacteria. mdpi-res.commdpi.com The 18 kDa translocator protein (TSPO) is highly conserved in eukaryotes and prokaryotes and was previously known as the peripheral-type benzodiazepine (B76468) receptor (PBR). mdpi.comnih.gov

Biological Significance in Photosynthetic Prokaryotes

TspO plays a crucial biological role in photosynthetic prokaryotes, particularly in their adaptation to changing environmental conditions. In Rhodobacter sphaeroides, TspO is localized to the outer membrane and is involved in signal transduction, functioning as a negative regulator of the expression of some photosynthesis genes. vulcanchem.comnih.govebi.ac.uk This down-regulation is believed to be a response to oxygen levels. nih.govebi.ac.uk The expression of genes encoding components of the photosynthetic apparatus is tightly regulated in response to oxygen tension and/or light intensity. nih.gov TspO is present in several-fold higher levels in photosynthetic as opposed to aerobic grown cells of Rhodobacter sphaeroides. acs.org In bacteria, TSPO is important for switching from aerobic to anaerobic metabolism, including the regulation of photosynthesis. mdpi.comnih.gov

Overview of Regulatory Functions in Microbial Physiology

TspO's regulatory functions in microbial physiology are primarily linked to its role as a sensory protein that responds to environmental cues, particularly oxygen availability, and modulates gene expression. vulcanchem.comnih.gov In Rhodobacter sphaeroides, TspO works through or modulates the PpsR/AppA repressor/antirepressor regulatory system, acting upstream of these regulatory proteins. ebi.ac.uknih.gov It has been suggested that the TspO regulatory pathway functions by regulating the efflux of certain tetrapyrrole intermediates of the heme/bacteriochlorophyll (B101401) biosynthetic pathways in response to the availability of molecular oxygen. ebi.ac.uk This regulation can lead to the accumulation of a biosynthetic intermediate that serves as a corepressor for regulated genes. ebi.ac.uk

Studies involving tspO null mutations in Rhodobacter sphaeroides have shown that while the carotenoid biosynthetic pathway remains intact, these mutants exhibit increased production of carotenoids and bacteriochlorophyll compared to wild-type strains, especially under aerobic or semi-aerobic conditions. vulcanchem.com Providing the tspO gene in trans restores normal pigment production, confirming TspO's direct role in regulating pigment synthesis. vulcanchem.com A homologue of the TspO protein in Sinorhizobium meliloti is involved in regulating the expression of the ndi locus in response to stress conditions. ebi.ac.uk There is evidence that S. meliloti TspO acts through, or in addition to, the FixL regulatory system. ebi.ac.uk In Pseudomonas fluorescens, TSPO appears to be involved in the oxidative stress response, iron homeostasis, and virulence expression. frontiersin.org It could also play a role in signal transduction and maintaining membrane integrity in these bacteria. frontiersin.org

TspO has been proposed as an "oxygen sensor" that could control porphyrin efflux by modulating the AppA/PpsR system involved in regulating photosynthetic gene expression in response to changes in oxygen partial pressure. frontiersin.org This activity is not specific to bacterial TspO, as a mitochondrial tspo gene provided in trans in R. sphaeroides can replace the bacterial TspO oxygen sensor function. frontiersin.org

Data Tables

Based on the research findings, the following data points can be presented in a table:

OrganismProtein Name (Historical/Current)LocalizationKey Function(s)Associated Regulatory System(s)
Rhodobacter sphaeroidesCrtK/TspOOuter membraneNegative regulation of photosynthesis genes, Regulation of pigment synthesis, Involved in signal transductionPpsR/AppA repressor/antirepressor regulon
Sinorhizobium melilotiTspONot specifiedRegulation of ndi locus expression in response to stressFixL regulatory system
Pseudomonas fluorescensTSPONot specifiedOxidative stress response, Iron homeostasis, Virulence expression, Signal transduction, Membrane integrityNot explicitly stated
Fremyella diplosiphonTSPO (FdTSPO)MembraneInvolved in stress-related and light-dependent processesNot explicitly stated

Detailed Research Findings

Detailed research has elucidated several key aspects of CrtK/TspO:

Protein Composition and Structure: CrtK/TspO is a 17-kDa protein. vulcanchem.com It is characterized by an unusually high content of aromatic amino acids, particularly tryptophan residues. vulcanchem.comnih.govacs.org Cross-linking studies suggest that TspO may form a homodimer within the bacterial membrane. vulcanchem.com Crystal structures of bacterial TSPO have revealed monomer and dimer configurations. acs.orgresearchgate.net

Membrane Localization: Experimental evidence confirms that CrtK is localized to the outer membrane of aerobically grown R. sphaeroides. vulcanchem.comnih.gov This outer membrane localization is critical for its function as a sensory protein. vulcanchem.comnih.gov In bacteria, similar to mitochondria, TSPO is located in the outer membrane. mdpi.comnih.gov

Sequence Homology: CrtK/TspO exhibits significant sequence homology with peripheral-type benzodiazepine receptors (now also known as TSPO) from mammalian sources. vulcanchem.comnih.gov This homology suggests evolutionary relationships and potentially conserved functions related to tetrapyrrole metabolism. vulcanchem.commdpi-res.comnih.gov Alignment of amino acid sequences of TspO and the mammalian 18-kDa outer membrane component revealed approximately 30% identity. nih.gov

Mechanism of Regulation: Research indicates a link between CrtK/TspO function and tetrapyrrole metabolism. vulcanchem.com The protein negatively regulates the activity of coproporphyrinogen III oxidase in R. sphaeroides. vulcanchem.com This suggests that CrtK may regulate the exit of certain tetrapyrrole intermediates from the heme/bacteriochlorophyll biosynthetic pathways in response to oxygen availability. vulcanchem.comfrontiersin.org TSPO has been shown to bind and transport dicarboxylic tetrapyrrole intermediates of the haem biosynthetic pathway. ebi.ac.uk Tetrapyrroles are considered endogenous ligands for TSPO. mdpi.comnih.govresearchgate.net

CharacteristicDetailSource(s)
Molecular Weight17 kDa vulcanchem.com
Amino Acid CompositionUnusually high in aromatic amino acids, especially L-tryptophan vulcanchem.comnih.govacs.org
Quaternary StructureSuggested to form a homodimer vulcanchem.comacs.orgresearchgate.net
Cellular LocalizationOuter membrane (in R. sphaeroides and other bacteria) vulcanchem.comnih.govmdpi.comnih.gov
Homology to Mammalian ProteinSignificant homology to mammalian peripheral-type benzodiazepine receptor (TSPO) vulcanchem.comnih.gov
Sequence Identity (with mammalian)Approximately 30% (with 18-kDa outer membrane component) nih.gov

Properties

CAS No.

125008-16-4

Molecular Formula

C11H11ClN2O3

Synonyms

CrtK protein

Origin of Product

United States

Molecular Architecture and Cellular Localization of Crtk Tspo

Primary Sequence Characteristics and Aromatic Amino Acid Enrichment

CrtK (TspO) is noted for its distinctive primary amino acid sequence. In humans, the protein consists of 169 amino acid residues. mdpi.com A notable characteristic of CrtK/TspO is its unusually high content of aromatic amino acids, with L-tryptophan being particularly abundant. vulcanchem.comresearchgate.net This enrichment in aromatic residues is a distinctive compositional feature, especially for a bacterial membrane protein, and is thought to contribute to its specialized sensory functions. vulcanchem.com While the primary amino acid sequence is only modestly conserved across diverse species, the protein typically contains five transmembrane alpha-helical domains. nih.govresearchgate.netspandidos-publications.comresearchgate.net

Oligomeric State and Quaternary Structural Implications

The functional form of CrtK (TspO) often involves the association of multiple protein subunits, defining its quaternary structure. Studies, particularly on Rhodobacter sphaeroides TspO (RsTSPO), suggest that the protein primarily exists as a homodimer. vulcanchem.comfrontiersin.orgnih.gov Biochemical experiments, including light scattering and mass spectrometry, have indicated a dimeric oligomeric state for purified RsTSPO in solution. nih.gov Furthermore, crystal structures of RsTSPO obtained in a lipidic cubic phase have consistently shown a dimeric arrangement, strongly supporting the dimer as the minimum structural unit of RsTSPO. nih.govmdpi.com

While the dimeric state appears prevalent for bacterial TspO, the oligomeric state of the translocator protein in mitochondrial membranes of other organisms, such as mice, has been reported to be more dynamic, undergoing an equilibrium between monomeric, dimeric, and higher-ordered oligomeric forms. nih.govresearchgate.net These findings suggest that different oligomeric states of TspO may be associated with distinct functions. nih.gov

OrganismProposed Oligomeric State(s)Evidence Type
Rhodobacter sphaeroidesDimerCross-linking studies, Light scattering, Mass spectrometry, Crystal structure, Electron microscopy vulcanchem.comfrontiersin.orgnih.govmdpi.com
Mouse (mitochondrial)Monomer, Dimer, Higher-ordered oligomersBiochemical experiments, NMR structure

Subcellular Localization and Membrane Integration

CrtK (TspO) is an integral membrane protein, and its specific localization within cellular membranes is crucial for its function. uniprot.orgebi.ac.uknih.gov It is characterized by five alpha-helical transmembrane domains that facilitate its integration into the lipid bilayer. nih.govnih.govspandidos-publications.comresearchgate.net

Outer Membrane Association in Rhodobacter sphaeroides

In Rhodobacter sphaeroides, CrtK (TspO) has been experimentally confirmed to be localized to the outer membrane. mdpi.comvulcanchem.comfrontiersin.orgnih.gov This localization has been verified through experimental evidence, including studies using polyclonal antibodies against the purified protein. vulcanchem.com Within the outer membrane of R. sphaeroides, TspO is oriented with its C-terminal end facing the cytoplasmic side. frontiersin.orgresearchgate.net

Functional Relevance of Membrane Localization

The membrane localization of CrtK (TspO) is critical for its function as a sensory protein that responds to environmental conditions. vulcanchem.comebi.ac.uk In R. sphaeroides, its outer membrane location is essential for its role in regulating photosynthesis gene expression in response to factors like oxygen availability. vulcanchem.comebi.ac.uknih.gov The protein's integration into the membrane allows it to interact with ligands and potentially facilitate the transport of molecules, such as tetrapyrrole intermediates, which is linked to its regulatory activity. frontiersin.orgebi.ac.uk The ability of proteins to localize to membranes and form complexes in a reduced space can significantly enhance their effective interactions and trigger functional assembly. plos.org

Genetic Organization and Transcriptional Control of Crtk Tspo

Genomic Locus and Operonic Arrangement

The genomic location of the tspo gene varies across different bacterial species, but it is frequently found in association with genes involved in related metabolic pathways or stress responses. In photosynthetic bacteria, it is often linked to pigment biosynthesis genes.

The tspo gene is often part of operonic structures, leading to its co-transcription with functionally related genes. In Pseudomonas fluorescens Pf0-1, the tspo gene is co-transcribed with an upstream gene, Pfl01_2810, which encodes a putative hybrid histidine kinase, forming a transcription unit. frontiersin.orgnih.govnih.govresearchgate.net This co-transcription suggests a potential functional link between TspO and this histidine kinase in P. fluorescens Pf0-1. frontiersin.org In Rhodobacter capsulatus, crtK is part of the crtIBK operon, indicating that it is transcribed together with the crtI and crtB genes, which are involved in early steps of carotenoid biosynthesis. nih.gov Similarly, in Sinorhizobium meliloti, a tspo-like gene is found within a putative operon, co-transcribed with other genes in the nutrient deprivation-induced (ndi) locus. nih.gov

Regulatory Elements and Promoters Governing Gene Expression

The transcriptional expression of the tspo gene is controlled by specific regulatory elements within its promoter region and the action of various transcription factors. nih.govnih.govbyjus.com In Pseudomonas fluorescens Pf0-1, the expression of the Pfl01_2810-tspo operon is dependent on the stress regulatory sigma factors AlgU and RpoH. frontiersin.orgnih.govnih.gov Although in silico analysis did not identify a consensus AlgU binding site, AlgU appears to be involved in the expression mechanism, as mutations in algU reduce promoter activity. frontiersin.orgnih.govnih.gov A putative binding site for the heat shock sigma factor RpoH has been identified in the promoter region, and RpoH influences the operon's activity in response to temperature. frontiersin.orgnih.govnih.gov

In Rhodobacter capsulatus, conserved palindromic sequences, potentially serving as binding sites for prokaryotic DNA-binding regulatory proteins, are found upstream of several crt genes, including those within the same cluster as tspO. nih.gov While these are not directly identified for the tspO promoter in this specific context, their presence in the cluster highlights the complex transcriptional regulation of pigment biosynthesis genes. Studies in other organisms, such as humans and yellow catfish, have identified various transcription factor binding sites in the TSPO promoter, including those for Sp factors, AP-1, and STAT3, suggesting conserved regulatory mechanisms for TSPO homologs across different domains. nih.govmdpi.comnih.gov The TSPO promoter in humans is characterized as TATA-less and GC-rich, with multiple transcription start sites. nih.govnih.gov

In Rhodobacter sphaeroides, TspO is involved in regulating the expression of photosynthesis genes through interaction with the PpsR/AppA repressor/antirepressor system. ebi.ac.ukebi.ac.ukasm.orgnih.gov TspO is thought to modulate this system, acting upstream of PpsR/AppA to influence the transcription of target genes, including those for carotenoid and bacteriochlorophyll (B101401) biosynthesis. ebi.ac.ukebi.ac.ukasm.org

Environmental and Metabolic Factors Influencing CrtK (TspO) Expression

The expression of CrtK (TspO) is responsive to a variety of environmental and metabolic signals, allowing bacteria to adapt their physiology, particularly photopigment production, to changing conditions. byjus.com

Oxygen availability is a primary environmental factor influencing bacterial TSPO expression and function. Bacterial TSPO has been shown to act as a sensor for oxygen, regulating the formation of photosynthetic membrane complexes. ebi.ac.ukresearchgate.netebi.ac.uknih.gov In Rhodobacter sphaeroides, TSPO expression is induced by oxygen. frontiersin.org Under high oxygen conditions, TSPO acts as a negative transcriptional regulator of genes involved in photopigment biosynthesis. frontiersin.orgfrontiersin.org Conversely, in Rhodobacter capsulatus, TSPO is highly expressed under anaerobic conditions and down-regulates the transcription of bacteriochlorophyll and carotenoid biosynthesis genes in response to oxygen levels. frontiersin.orgebi.ac.ukebi.ac.uk This suggests a role for TSPO in mediating the switch between aerobic and anaerobic metabolism and the associated changes in photosynthetic apparatus synthesis. researchgate.net

The mechanism by which TSPO senses oxygen and regulates gene expression is thought to involve the control of tetrapyrrole intermediate efflux from biosynthetic pathways. ebi.ac.ukvulcanchem.comnih.gov In response to oxygen levels, TSPO may regulate the transport of these intermediates, leading to the accumulation of a molecule that acts as a corepressor for pigment gene transcription. ebi.ac.ukvulcanchem.comnih.gov In Sinorhizobium meliloti, TSPO interacts with the oxygen-sensing FixL protein to regulate genes under low oxygen tension. frontiersin.orgfrontiersin.orgebi.ac.uk Consistent with its role in adaptation to low oxygen, TSPO levels are severalfold higher in Rhodobacter sphaeroides cells grown photosynthetically (under anaerobic or low oxygen conditions) compared to those grown aerobically. nih.gov Studies in Rhodobacter capsulatus showed that the expression of several crt and bch genes, including crtK, increased significantly upon the removal of oxygen from the growth medium. nih.gov

Light is another important environmental factor that influences CrtK (TspO) expression, particularly in photosynthetic bacteria. In Rhodobacter sphaeroides, TSPO is involved in regulating bacteriochlorophyll biosynthesis gene expression in response to the simultaneous presence of light and oxygen. frontiersin.orgfrontiersin.org In Rhodobacter capsulatus, TSPO is highly expressed in the absence of light, further highlighting its role in regulating the photosynthetic apparatus under different environmental conditions. frontiersin.org This suggests that TSPO is part of a regulatory network that integrates both light and oxygen signals to control photopigment synthesis. frontiersin.org

Mechanisms of Crtk Tspo Mediated Biological Regulation

Negative Regulation of Photosynthesis Gene Expression

CrtK (TspO) functions as a negative regulator of genes essential for photosynthesis, ensuring that the photosynthetic machinery is synthesized in a controlled manner, primarily in response to oxygen levels. This regulation is critical for preventing photo-oxidative damage that can occur if photosynthetic pigments are produced in the presence of high oxygen concentrations.

The biosynthesis of carotenoids, which are vital pigments for photoprotection and light-harvesting in photosynthesis, is tightly controlled by CrtK. Inactivation or absence of the crtK gene leads to a significant upregulation of key carotenoid biosynthesis genes, such as crtI (phytoene desaturase) and crtA (spheroidene monooxygenase). This indicates that CrtK normally functions to repress the transcription of these genes. While precise quantitative data on the fold change in gene expression varies between studies and experimental conditions, the consistent observation is an increase in crtI and crtA transcripts in crtK mutant strains compared to the wild type.

Table 1: Effect of CrtK (TspO) on Carotenoid Biosynthesis Gene Expression

GeneFunctionEffect of CrtK (TspO) PresenceEffect of CrtK (TspO) Absence/Mutation
crtIPhytoene desaturaseRepression of transcriptionIncreased transcription
crtASpheroidene monooxygenaseRepression of transcriptionIncreased transcription

Table 2: Effect of CrtK (TspO) on Bacteriochlorophyll (B101401) Biosynthesis Gene Expression

Gene/OperonEncoded Protein(s)Effect of CrtK (TspO) PresenceEffect of CrtK (TspO) Absence/Mutation
pucBALight-harvesting II (LHII) complex apoproteinsRepression of transcriptionIncreased transcription

Interplay with Tetrapyrrole Metabolism

The regulatory effects of CrtK on photosynthesis genes are intimately linked to its influence on the tetrapyrrole biosynthetic pathway. Tetrapyrroles are a class of compounds that includes essential molecules like heme and bacteriochlorophyll.

A pivotal point of regulation by CrtK is the enzyme coproporphyrinogen III oxidase. This enzyme catalyzes a key step in the tetrapyrrole biosynthesis pathway. Research has shown that CrtK negatively regulates the activity of coproporphyrinogen III oxidase nih.gov. This inhibition slows down the metabolic flux through the pathway at this specific juncture.

The inhibition of coproporphyrinogen III oxidase by CrtK leads to the accumulation of its substrate, coproporphyrinogen III, and its oxidized form, coproporphyrin III. It is proposed that this accumulated intermediate, or a derivative thereof, acts as a corepressor molecule. This corepressor then participates in the transcriptional repression of the photosynthesis genes, including the crt and puc operons. This mechanism creates a feedback loop where the metabolic status of the tetrapyrrole pathway directly influences the expression of genes required for photosynthesis.

Table 3: Interplay of CrtK (TspO) with Tetrapyrrole Metabolism

StepDescriptionRole of CrtK (TspO)Consequence
Enzyme RegulationCoproporphyrinogen III oxidase activityNegative regulationDecreased enzyme activity
Metabolite AccumulationAccumulation of coproporphyrinogen III / coproporphyrin IIIIndirectly promotes accumulationIncreased intracellular concentration of the intermediate
Gene RegulationTranscriptional repression of photosynthesis genesMediates the corepressor function of the accumulated intermediateDownregulation of crt and puc operons

CrtK (TspO) in Bacterial Signal Transduction Pathways

CrtK (TspO) is a component of a larger signal transduction pathway that senses environmental signals, particularly the presence of oxygen, and transduces this information to the genetic machinery controlling photosynthesis. Located in the outer membrane of the bacterium, CrtK is positioned to act as a sensor or a conduit for signals from the external environment.

The current model suggests that under aerobic conditions, CrtK is active and inhibits coproporphyrinogen III oxidase. This leads to the accumulation of the corepressor intermediate, which in turn represses the transcription of photosynthesis genes. Conversely, under anaerobic conditions, the inhibitory effect of CrtK on the enzyme is relieved. This allows the tetrapyrrole pathway to proceed, preventing the accumulation of the corepressor and leading to the derepression of the crt and puc genes, thereby initiating the synthesis of the photosynthetic apparatus. While the precise molecular interactions and the full complement of proteins involved in this signal transduction cascade are still under investigation, CrtK is clearly a critical player in translating environmental oxygen status into a profound change in gene expression and metabolic capability.

Communication of Environmental Conditions to Transcriptional Machinery

The CrtK/TspO protein, located in the outer membrane, translates external signals into intracellular responses that alter gene expression. In photosynthetic bacteria like Rhodobacter sphaeroides, TspO acts as a negative regulator of the genes responsible for photosynthesis. nih.gov This regulatory function is intricately linked to the metabolic pathway for tetrapyrroles, which are precursors for both heme (used in respiration) and bacteriochlorophyll (used in photosynthesis). nih.govnih.gov

The proposed mechanism involves TspO controlling the movement or efflux of specific tetrapyrrole intermediates across the bacterial membrane. nih.govnih.gov Research has demonstrated that TspO negatively regulates the activity of a key enzyme in this pathway, coproporphyrinogen III oxidase. nih.govresearchgate.net In the presence of an environmental signal, such as high oxygen tension, TspO's activity leads to the accumulation of a specific tetrapyrrole intermediate. This accumulated molecule then functions as a corepressor. nih.gov The corepressor is believed to bind to a DNA-binding repressor protein, such as PpsR, which in turn binds to the promoter regions of photosynthesis genes, thereby inhibiting their transcription. nih.gov This elegant system ensures that the energy-intensive process of building the photosynthetic apparatus is halted when oxygen is available for more efficient aerobic respiration.

Inactivation of the tspo gene in R. sphaeroides leads to an increase in the production of carotenoid pigments, which is consistent with its role as a negative regulator of photosynthetic gene expression. researchgate.net This communication pathway highlights a sophisticated method of gene regulation where the concentration of a metabolic intermediate serves as the ultimate signal to the transcriptional machinery.

Table 1: Key Components in the CrtK/TspO Signaling Pathway in Rhodobacter sphaeroides

Component Type Function Citation
CrtK (TspO) Outer Membrane Sensor Protein Senses environmental oxygen levels and regulates tetrapyrrole efflux. nih.govnih.gov
Tetrapyrroles Metabolic Intermediates Precursors for heme and bacteriochlorophyll. A specific intermediate acts as a corepressor. nih.gov
Coproporphyrinogen III Oxidase Enzyme Its activity is negatively regulated by CrtK/TspO, leading to corepressor accumulation. nih.govresearchgate.net

| PpsR | Transcriptional Repressor | Binds to the corepressor and then to DNA to inhibit photosynthesis gene expression. | nih.gov |

Integration of Oxygen-Sensing Mechanisms

CrtK/TspO is a central component of the oxygen-sensing mechanism in several bacteria, enabling them to switch between aerobic and anaerobic metabolic states, such as photosynthesis. nih.govatlasofscience.org The protein itself is considered an "oxygen sensor." nih.govresearchgate.net The ability of mammalian TspO to functionally replace the bacterial TspO in its role as an oxygen sensor underscores the highly conserved nature of this function throughout evolution. nih.govresearchgate.net

The integration of the oxygen signal occurs through TspO's regulation of the heme/bacteriochlorophyll biosynthetic pathway. The activity of this pathway is modulated in direct response to the availability of molecular oxygen. nih.gov When oxygen levels are high, TspO restricts the pathway in a manner that prevents the synthesis of bacteriochlorophyll and the assembly of the photosynthetic complexes. It negatively affects the transcriptional expression of several photosynthesis genes, including the crtI and puc operons. nih.gov This ensures the bacterium prioritizes aerobic respiration. Conversely, under anaerobic or low-oxygen conditions, TspO's repressive effect is lifted, allowing for the transcription of photosynthesis genes and the production of the machinery needed to harvest energy from light. nih.gov

In the symbiotic bacterium Sinorhizobium meliloti, TspO's role in oxygen sensing is further highlighted by its interaction with other regulatory proteins. It works in conjunction with FixL, another oxygen sensor, to regulate the expression of the nutrient deprivation induced (ndi) locus. nih.gov Studies have shown that TspO is epistatic to FixL, meaning that TspO's function is required for the proper regulation by FixL, positioning TspO as a key player in the oxygen-sensing and response network. nih.gov

Table 2: Research Findings on CrtK/TspO-Mediated Gene Regulation

Organism Regulated Genes/Operons Environmental Cue Effect of CrtK/TspO Citation
Rhodobacter sphaeroides crtI, puc operon High Oxygen Negative regulation (repression) of transcription nih.gov
Sinorhizobium meliloti ndi locus Nutrient/Oxygen Deprivation Positive regulation (required for induction) nih.gov

| Fremyella diplosiphon | Stress-related genes | Salt, Osmotic, Oxidative Stress | Upregulation of FdTSPO transcript | frontiersin.org |

Evolutionary Relationships and Functional Homology of Crtk Tspo

Functional Conservation Across Diverse Organisms

Beyond sequence similarity, functional conservation of CrtK/TspO has been experimentally demonstrated across species. nih.govvulcanchem.com A key piece of evidence comes from studies where the rat mitochondrial benzodiazepine (B76468) receptor (mammalian TSPO) was expressed in R. sphaeroides strains. nih.govvulcanchem.com The mammalian protein was able to maintain its structure within the bacterial outer membrane and functionally substitute for bacterial TspO, specifically by negatively regulating photosynthesis gene expression. nih.govvulcanchem.com This interspecies functional complementation highlights that despite evolutionary divergence, the core functional attributes related to regulation and potentially interaction with similar pathways have been preserved. nih.govvulcanchem.com In bacteria, TspO is known to play a role in switching between aerobic and anaerobic metabolism and regulating photosynthesis in response to oxygen levels. nih.govebi.ac.uk In eukaryotes, TSPO is primarily located in the outer mitochondrial membrane and is involved in a variety of functions including cholesterol transport, steroidogenesis, apoptosis, and regulation of mitochondrial function, which also relates to cellular metabolism and stress responses. nih.govresearchgate.netnih.govmdpi.comworktribe.combmbreports.orgexplorationpub.com The ability of mammalian TSPO to perform a regulatory function in a bacterial system underscores a deep-seated functional conservation. nih.govvulcanchem.com

Evolutionary Implications for Conserved Metabolic and Regulatory Functions

The structural and functional similarities between bacterial TspO and mammalian mitochondrial TSPO provide compelling evidence for an evolutionary relationship. nih.govresearchgate.netvulcanchem.com This relationship supports the hypothesis that mitochondria, key organelles in eukaryotic cells, originated from an endosymbiotic event involving a bacterial precursor, likely from the alpha-3 subdivision of purple bacteria, which includes Rhodobacter species. nih.govvulcanchem.comebi.ac.uk The conservation of TSPO across these domains suggests that its role in regulating cellular functions, particularly those related to oxygen-mediated metabolism and tetrapyrrole metabolism, is ancient and fundamental to life. nih.govresearchgate.netvulcanchem.commdpi-res.com In bacteria like R. sphaeroides, TspO regulates photosynthesis gene expression and influences tetrapyrrole metabolism, which is crucial for the synthesis of pigments like bacteriochlorophyll (B101401) and carotenoids. vulcanchem.comebi.ac.uk In mammals, mitochondrial TSPO interacts with tetrapyrroles like protoporphyrin IX and heme and is involved in processes like steroidogenesis, which requires the transport of cholesterol into mitochondria. nih.govworktribe.comexplorationpub.comacs.org The shared involvement in regulating metabolic pathways, particularly those linked to oxygen sensing and tetrapyrrole intermediates, points to a conserved ancestral function that evolved and diversified alongside the organisms themselves. nih.govresearchgate.netvulcanchem.comebi.ac.ukacs.org The widespread presence of TSPO in Archaea, Bacteria, and Eukarya further reinforces its ancient origin and conserved role in fundamental cellular processes. researchgate.netfrontiersin.orgmdpi-res.com

Experimental Methodologies and Research Approaches for Crtk Tspo Studies

Genetic Manipulation and Mutational Analysis

Genetic techniques are fundamental in dissecting the role of CrtK (TspO) in various biological processes. By altering the gene encoding the protein, researchers can observe the resulting effects on cellular function and organismal phenotype.

Gene Deletion and Null Mutant Phenotypic Characterization

Gene deletion, resulting in null mutants where the protein is absent, is a key method to investigate the necessity of CrtK (TspO) for specific functions. Studies involving the deletion of the Tspo gene in mice have yielded varied results regarding phenotypic outcomes. While earlier reports suggested embryonic lethality in global Tspo-deleted mice, more recent studies have generated viable global knockout mice that did not exhibit major phenotypic abnormalities, including normal growth, lifespan, fertility, and unaffected steroid hormone synthesis. bmbreports.orgcornell.eduresearchgate.netacs.org Conditional deletion of Tspo specifically in Leydig cells also reportedly had no effect on testosterone (B1683101) production. oup.com

However, investigations in cellular models have sometimes shown different results. CRISPR/Cas9-mediated deletion of Tspo in MA-10 mouse Leydig cells was reported to reduce cAMP-stimulated steroid formation and significantly decrease mitochondrial membrane potential. mdpi.com Studies in human microglia with Tspo gene deletion indicated reduced respiration and altered levels of mitochondrial membrane potential and cytosolic Ca2+, suggesting potential differences in phenotypes between gene knockdown and complete knockout. bmbreports.orgnih.gov Deletion of the Tspo gene in retinal pigment epithelial cells was found to decrease oxidative cell death and modulate TRPM2 channels. nih.gov In the photosynthetic bacterium Rhodobacter sphaeroides, mutations in the tspO gene (formerly crtK) have been studied to understand their impact on the expression of photosynthesis genes, revealing its involvement in signal transduction and regulation of the PpsR/AppA regulon. nih.govebi.ac.uk These studies highlight the complex and context-dependent roles of CrtK (TspO) and the importance of characterizing null mutant phenotypes across different organisms and cell types.

Complementation Studies for Functional Restoration

Complementation studies are performed to confirm that an observed phenotype in a mutant is specifically due to the absence or dysfunction of the targeted gene and not off-target effects. This involves introducing a functional copy of the gene back into the null mutant and observing the restoration of the wild-type phenotype. While specific detailed examples of complementation studies for CrtK (TspO) were less prevalent in the search results, one source mentioned complementation experiments using rat PBR (TSPO). ebi.ac.uk Another study in Rhodobacter sphaeroides utilized the introduction of a puc::lacZ fusion in trans into tspO mutant strains as part of their analysis of gene expression, which can be considered a form of complementation to study regulatory pathways. nih.gov These studies are crucial for validating the link between the Tspo gene and the biological functions being investigated.

Site-Directed Mutagenesis for Structure-Function Relationship Elucidation

Site-directed mutagenesis is a powerful technique used to make specific changes to the amino acid sequence of a protein, allowing researchers to investigate the role of individual residues or domains in protein structure, function, and interaction with ligands or other proteins. This method is widely applied to study the structure-function relationships of CrtK (TspO). acs.orgnih.govnih.govnih.govspringernature.comharvard.eduneb.com

Recombinant Protein Production and Biochemical Characterization

Producing purified, functional CrtK (TspO) protein is essential for in-depth biochemical and structural studies. This often involves expressing the protein in a heterologous system and employing various purification strategies.

Heterologous Expression Systems and Purification Strategies

Recombinant protein expression allows for the production of significant quantities of CrtK (TspO) for biochemical and structural analyses. Due to its nature as a membrane protein, expressing and purifying functional TSPO can be challenging. plos.org Various heterologous expression systems are utilized, including bacterial cells (E. coli), insect cells, and mammalian cells. thermofisher.comembl.org Mammalian expression systems, such as HEK293 cells, have been used successfully for producing recombinant mammalian TSPO for structural studies. plos.orgnih.govorigene.com

Purification strategies typically involve techniques that leverage tags engineered onto the recombinant protein or exploit the protein's inherent properties. Affinity chromatography is a common method, for instance, using anti-DDK affinity columns for proteins tagged with the DDK (FLAG) epitope. origene.com Other conventional chromatography steps are also employed to achieve high purity. plos.orgembl.orgnih.govorigene.com Optimizing expression conditions and purification protocols is crucial to obtain sufficient yields of high-quality, stable, and functional protein for downstream applications. plos.org For example, optimized procedures for expressing and purifying pig TSPO in mammalian culture have yielded protein that could be concentrated for structural studies. plos.org

Studies of Protein Oligomerization (e.g., Cross-linking)

Understanding the oligomeric state of CrtK (TspO) is important for elucidating its function, as it may exist as a monomer or form higher-order structures. Studies have indicated that TSPO can undergo oligomerization, including through the formation of covalent tyrosine cross-links under specific conditions. oup.comoup.com

Differences in oligomerization have been observed between orthologs; for instance, bacterial TspO from Rhodobacter sphaeroides is reported to be dimeric, while mammalian TSPO is suggested to recognize ligands as a monomer. nih.govnih.gov Experimental techniques like cross-linking are used to investigate protein-protein interactions and determine the oligomeric state of CrtK (TspO). Cross-linking involves using chemical reagents to form covalent bonds between interacting proteins or subunits within a complex, which can then be analyzed to infer the oligomeric state. nih.govbiorxiv.org Mass spectrometry and small angle scattering techniques are also employed to characterize the oligomeric state and assess the flexibility of the protein. nih.gov These studies contribute to building a comprehensive model of how CrtK (TspO) exists and functions within the cellular membrane.

Table 1: Summary of Selected Experimental Findings on CrtK (TspO)

MethodologyOrganism/SystemKey FindingSource
Gene DeletionMouse (Global Knockout)Viable mice with no major phenotypic abnormalities, including unaffected steroid synthesis (in some studies). bmbreports.orgcornell.eduresearchgate.netacs.org
Gene DeletionMA-10 Leydig CellsReduced cAMP-stimulated steroid formation and mitochondrial membrane potential. mdpi.com
Gene DeletionHuman MicrogliaReduced respiration, altered mitochondrial membrane potential and cytosolic Ca2+ levels. bmbreports.orgnih.gov
Gene DeletionRetinal Pigment Epithelial CellsDecreased oxidative cell death and modulated TRPM2 channels. nih.gov
Site-Directed MutagenesisRhodobacter sphaeroides TspOIdentified important amino acids (e.g., tryptophan) for sensory transduction and protein levels. nih.gov
Site-Directed MutagenesisMammalian TSPOUsed to study ligand binding and mimic polymorphisms (e.g., A139T). acs.orgnih.gov
Recombinant Protein Expression & PurificationHEK293 Cells (Mammalian TSPO)Successful expression and purification of mammalian TSPO for structural studies. plos.orgnih.govorigene.com
Protein OligomerizationMammalian TSPOCan oligomerize, including via covalent tyrosine cross-links. oup.comoup.com
Protein OligomerizationRhodobacter sphaeroides TspOReported to be dimeric. nih.govnih.gov

Note: This table provides a summary of selected findings and is not exhaustive.

Molecular and Transcriptional Profiling Techniques

Molecular and transcriptional profiling techniques are essential for analyzing the expression patterns of the tspo gene and the resulting mRNA transcripts. These methods provide insights into the regulation of tspo expression under various physiological and pathological conditions.

Analysis of mRNA Accumulation and Transcript Levels

The accumulation and transcript levels of tspo mRNA are commonly analyzed using several molecular techniques. Quantitative PCR (qPCR) and Reverse Transcription PCR (RT-PCR) are widely employed to quantify tspo mRNA levels in different tissues and cell types. nih.govarvojournals.orgfrontiersin.orgfrontiersin.orgresearchgate.netwikipedia.orgillumina.comfrontiersin.org These methods allow for the sensitive and accurate measurement of gene expression. illumina.com In situ hybridization is another technique used to determine the spatial localization of tspo mRNA within tissues. nih.gov

Research findings indicate that tspo mRNA levels can vary significantly across different tissues, and these levels often correlate with reported protein expression levels. nih.gov For instance, steady-state tspo mRNA levels have been shown to be high in tissues like the adrenal gland, kidney, spleen, skeletal muscle, and lung, intermediate in the heart and testis, and low in the liver and brain. nih.gov Changes in tspo mRNA expression have been observed in response to various stimuli, such as lipopolysaccharide (LPS) administration and gamma irradiation. frontiersin.orgfrontiersin.orgresearchgate.net Studies investigating the tspo promoter region have identified transcription factors and regulatory elements that play a role in controlling its transcriptional activity, contributing to differential expression in various cell types. nih.govnih.govexplorationpub.com

Proteomic Approaches for Protein Abundance and Post-Translational Modifications

Proteomic approaches are crucial for studying the abundance of CrtK (TSPO) protein and identifying its post-translational modifications (PTMs), which can significantly impact protein function and regulation. rug.nlresearchgate.netfrontiersin.orgplos.orgnih.govnih.govthermofisher.com

Mass spectrometry (MS) is a central technology in proteomic analysis, enabling the identification and quantification of proteins and the characterization of PTMs. researchgate.netplos.orgnih.govnih.govthermofisher.comcancer.gov Quantitative proteomic analyses, often involving isotopic labeling or label-free strategies, are used to compare TSPO protein abundance between different samples. nih.govthermofisher.com Methods have been developed for the comprehensive proteomic analysis of membrane proteins, including the identification of PTM sites. nih.gov

Western blotting is a widely used technique to measure the relative abundance of TSPO protein in cell lysates or tissue homogenates. frontiersin.orgfrontiersin.orgresearchgate.netwikipedia.org This method allows for the detection of changes in protein levels under experimental conditions. Immunohistochemistry is employed to visualize the expression and localization of TSPO protein within tissues, providing spatial information about its distribution. arvojournals.orgnih.gov

TSPO, as a mitochondrial outer membrane protein, is subject to various PTMs that can influence its activity, localization, and interactions with other proteins. researchgate.netfrontiersin.org Proteomic studies have identified PTMs on mitochondrial proteins, including components associated with TSPO, such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide transporter (ANT). researchgate.netfrontiersin.org Examples of PTMs discussed in the context of mitochondrial proteins include phosphorylation, acetylation, and ubiquitination. explorationpub.comresearchgate.netfrontiersin.orgplos.orgnih.gov These modifications can play pivotal roles in mitochondrial regulation and function. researchgate.net The ubiquitin-proteasome pathway, for instance, can regulate TSPO stability and degradation in certain cell types. explorationpub.com

Functional Assays for Regulatory Activity

Functional assays are indispensable for characterizing the biological activities and regulatory roles of CrtK (TSPO). These assays assess the impact of TSPO on various cellular and mitochondrial functions. arvojournals.orgmdpi.combiopharminternational.comsynthego.comquinta.cz

Given TSPO's localization and proposed functions, a range of assays are used to evaluate its involvement in mitochondrial physiology. These include measurements of mitochondrial respiration (oxidative phosphorylation), glycolysis, mitochondrial membrane potential, reactive oxygen species (ROS) production, and calcium (Ca²⁺) homeostasis. arvojournals.orgmdpi.commdpi.com Changes in these parameters in cells with altered TSPO expression (e.g., knockout or overexpression) can indicate a regulatory role for the protein. mdpi.com

TSPO is also known for its association with steroid synthesis, particularly the transport of cholesterol into mitochondria, the rate-limiting step in steroidogenesis. Functional assays in steroidogenic cells can measure the production of steroid hormones to assess TSPO's contribution to this pathway. mdpi.com

Furthermore, TSPO has been implicated in regulating cell fate processes such as proliferation, survival, and apoptosis. explorationpub.commdpi.com Functional assays in this area include methods to measure cell growth rates, viability, and markers of apoptosis (e.g., caspase activation, DNA fragmentation). explorationpub.commdpi.com

In the context of inflammation and immune responses, functional assays may assess the production of inflammatory factors or evaluate the activation state of immune cells where TSPO is expressed, such as microglia. arvojournals.orgfrontiersin.org

Cell-based assays are frequently utilized to evaluate the functional activity and potency of proteins. biopharminternational.comsynthego.comquinta.cz These assays can involve monitoring a specific cellular response that is dependent on TSPO activity. Genetic manipulation techniques, such as gene knockout or knockdown, are often coupled with functional assays to determine the necessity of TSPO for a particular process. arvojournals.orgfrontiersin.orgplos.orgmdpi.com Assays examining protein-protein interactions can also provide insights into how TSPO exerts its regulatory effects by interacting with other cellular components, such as VDAC and ANT. frontiersin.orgplos.org

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of the CrtK protein, and how do they influence its functional specificity?

  • Methodological Answer : To determine structural characteristics, employ techniques such as X-ray crystallography or cryo-EM to resolve high-resolution structures. Site-directed mutagenesis can validate functional residues (e.g., S2 binding site in sfGFP) . Pair structural data with biochemical assays (e.g., fluorescence polarization) to correlate binding specificity with structural motifs.

Q. What experimental approaches are recommended for initial characterization of CrtK’s enzymatic activity?

  • Methodological Answer : Use kinetic assays (e.g., spectrophotometry) with purified CrtK and its substrates under controlled pH/temperature. Include negative controls (e.g., catalytically inactive mutants) and positive controls (known substrates). Validate activity via SDS-PAGE or mass spectrometry to detect reaction products .

Q. How can researchers identify interacting partners of CrtK in cellular environments?

  • Methodological Answer : Perform co-immunoprecipitation (Co-IP) with CrtK-specific antibodies followed by LC-MS/MS for partner identification. Alternatively, use proximity-dependent biotinylation (BioID) with a CrtK-fusion construct to capture transient interactions. Validate candidates using pull-down assays .

Advanced Research Questions

Q. What computational and experimental strategies are optimal for predicting and validating CrtK’s post-translational modification (PTM) sites?

  • Methodological Answer : Combine machine learning tools (e.g., NetPhos, PhosphoSitePlus) to predict PTM sites, then validate via mutagenesis and tandem mass spectrometry (e.g., electron-transfer dissociation for phosphorylation). Use isotopic labeling (SILAC) for quantitative PTM analysis under varying cellular conditions .

Q. How can researchers resolve contradictions between biochemical assay data and structural predictions for CrtK’s substrate binding?

  • Methodological Answer : Apply orthogonal methods:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map conformational changes upon substrate binding.
  • Mutagenesis : Test predicted binding residues for functional impact.
    Cross-validate findings with molecular dynamics simulations to reconcile structural and kinetic discrepancies .

Q. What advanced techniques are suitable for studying CrtK’s role in dynamic cellular processes (e.g., stress response)?

  • Methodological Answer : Use live-cell imaging with CrtK-GFP fusions to track localization in real time. Combine with RNA-seq or proteomics to identify co-regulated pathways. For temporal resolution, employ chemical inducers (e.g., stress agents) and sample at multiple timepoints .

Q. What strategies are effective for integrating machine learning predictions with experimental validation in CrtK functional studies?

  • Methodological Answer :

Dataset Curation : Compile annotated datasets of CrtK homologs, including sequences, structures, and functional data (FAIR principles) .

Model Training : Use tools like AlphaFold for structure prediction and validate with cryo-EM.

Experimental Cross-Check : Test predicted functional residues via CRISPR-Cas9 knock-in/knockout models and assess phenotypic changes .

Methodological Considerations for Data Reliability

  • Reproducibility : Document experimental protocols in line with journal standards (e.g., Beilstein Journal guidelines for compound characterization) .
  • Data Contradictions : Use tiered validation (e.g., orthogonal assays, independent replicates) to address variability. For example, discrepancies in binding affinity may arise from assay conditions (pH, ionic strength) rather than protein function .
  • Interdisciplinary Collaboration : Partner with mass spectrometry facilities for proteomic analysis or computational labs for model refinement, as outlined in chemical proteomics partner site requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.